molecular formula C9H15NO4 B8685458 3-Oxazolidinehexanoic acid, 2-oxo-

3-Oxazolidinehexanoic acid, 2-oxo-

Cat. No.: B8685458
M. Wt: 201.22 g/mol
InChI Key: AFSQQBAWFYLMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxazolidinehexanoic acid, 2-oxo- is a heterocyclic organic compound featuring a five-membered oxazolidine ring fused with a hexanoic acid chain. The oxazolidine ring contains one oxygen and one nitrogen atom, with a ketone (oxo) group at the 2-position, as per IUPAC nomenclature rules for oxo-substituted compounds .

The compound’s molecular formula is inferred as C₉H₁₅NO₃, with a molecular weight of approximately 185.22 g/mol (calculated based on similar oxazolidine derivatives in the evidence).

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

6-(2-oxo-1,3-oxazolidin-3-yl)hexanoic acid

InChI

InChI=1S/C9H15NO4/c11-8(12)4-2-1-3-5-10-6-7-14-9(10)13/h1-7H2,(H,11,12)

InChI Key

AFSQQBAWFYLMLG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Oxo-Substituted Compounds

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) CAS Number Reference
3-Oxazolidinehexanoic acid, 2-oxo- Oxazolidine + hexanoic acid Oxo (C=O), carboxylic acid (-COOH) ~185.22 (estimated) Not available -
2-Oxazolidone Oxazolidine ring Oxo, cyclic carbamate 87.08 497-25-6
4-Oxopentanoic acid Linear chain Oxo, carboxylic acid 116.12 2920-41-8
2-Oxoadipic acid Linear chain Oxo, two carboxylic acids 160.13 3184-35-8
3-Thiazolidineheptanoic acid, 4-oxo- Thiazolidine + heptanoic acid Oxo, thioether (-S-), carboxylic acid 275.37 (estimated) 65657-17-2

Key Observations:

  • Oxazolidine vs.
  • Chain Length: The hexanoic acid chain in the target compound provides greater hydrophobicity compared to shorter-chain analogs like 4-oxopentanoic acid (5 carbons) .

Physicochemical Properties

Table 2: Physical Properties of Selected Oxo-Substituted Acids

Compound Name Melting Point (°C) Boiling Point (°C) Solubility
3-Oxazolidinehexanoic acid, 2-oxo- Not reported Not reported Likely soluble in polar solvents (due to -COOH)
2-Oxazolidone 86–89 270 Soluble in water, ethanol
4-Oxopentanoic acid 33–35 246 Soluble in water, ether
2-Oxoadipic acid 125 (decomposes) Not reported Soluble in water

Notable Differences:

  • The target compound’s extended alkyl chain (hexanoic acid) may reduce water solubility compared to smaller oxo-acids like 4-oxopentanoic acid .
  • 2-Oxoadipic acid’s dual carboxylic acid groups enhance polarity, contributing to higher solubility in aqueous media .

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